3-Methylthiolpropanol

Odor Threshold Sensory Science Wine Aroma

3-Methylthiolpropanol, also widely known as methionol or 3-(methylthio)-1-propanol (CAS 505-10-2), is a volatile sulfur-containing flavor compound (VSFC) belonging to the alkyl sulfide class. It is recognized for its low olfactory threshold, typically reported in the 1–3 ppm range, and imparts a powerful, complex odor described as meaty, savory, soupy, and cooked-potato-like.

Molecular Formula C8H12OS
Molecular Weight 156.25 g/mol
Cat. No. B8708443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthiolpropanol
Molecular FormulaC8H12OS
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CCCO
InChIInChI=1S/C8H12OS/c1-7-4-6-10-8(7)3-2-5-9/h4,6,9H,2-3,5H2,1H3
InChIKeyBJFLSXVTUNGWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthiolpropanol (Methionol) Technical Procurement Guide: Quantifying Potency, Yield, and Sensory Impact vs. Alternatives


3-Methylthiolpropanol, also widely known as methionol or 3-(methylthio)-1-propanol (CAS 505-10-2), is a volatile sulfur-containing flavor compound (VSFC) belonging to the alkyl sulfide class [1]. It is recognized for its low olfactory threshold, typically reported in the 1–3 ppm range, and imparts a powerful, complex odor described as meaty, savory, soupy, and cooked-potato-like [1][2]. This compound occurs naturally in various foods and is produced via microbial fermentation, making it a critical aroma ingredient for creating complex, fermented, and savory flavor profiles in both food and beverage applications [2].

Why 3-Methylthiolpropanol Cannot Be Substituted by Generic Sulfur Compounds or Methional in Precision Flavor Formulation


While other volatile sulfur flavor compounds (VSFCs) like methional (3-methylthio-1-propanal) or 3-(methylthio)propyl acetate share a common metabolic origin, their sensory and functional differentiation from 3-methylthiolpropanol is profound and quantifiable [1]. Generic substitution based on chemical class alone is a high-risk strategy, as the specific functional group (alcohol vs. aldehyde vs. ester) dictates both the odor threshold and the resultant aroma character [2]. For instance, methional has an odor threshold in wine approximately 760 to 2000 times lower than that of methionol in some matrices, creating a vastly different sensory impact [3][4]. Furthermore, microbial production yields vary dramatically between compounds and strains, making a switch without process validation economically and functionally unsound [1]. The quantitative evidence below establishes precisely where 3-methylthiolpropanol provides a specific, verifiable advantage.

3-Methylthiolpropanol Product-Specific Quantitative Evidence: Odor Threshold, Fermentation Yield, and Sensory Impact Compared to Methional and Other VSFCs


Odor Threshold Differentiation: Methionol vs. Methional in Alcoholic Beverages

Methionol exhibits a significantly higher odor threshold compared to its aldehyde analog, methional, in various matrices. In a 12% alcohol simulated wine, the odor threshold for methionol was determined to be 382 μg/L, while methional's threshold in a similar synthetic wine is reported as 0.5 μg/L [1][2]. This difference is critical for formulators, as methional imparts its cooked-potato character at sub-ppb levels, whereas methionol requires a much higher concentration to achieve its savory, meaty impact.

Odor Threshold Sensory Science Wine Aroma

Fermentation Yield Optimization: High-Yield Saccharomyces cerevisiae Strains for Industrial 3-Met Production

Directed strain screening and process optimization can achieve high titers of 3-methylthio-1-propanol. A specific Saccharomyces cerevisiae strain (Y03401) produced 3.66 g/L of 3-Met under optimized fermentation conditions (60 g/L glucose, 3.8 g/L L-methionine, pH 4, 26°C, 63 h) [1]. This represents a significant increase over earlier reported yields, such as the 190 ppm (0.19 g/L) produced in soymilk by S. cerevisiae EC-1118 [2].

Fermentation Yield Strain Screening Process Optimization

Analytical Detectability: Methionol's High Detection Limit Complicates Trace Analysis Compared to Other VSFCs

The analysis of methionol presents a unique challenge due to its relatively high detection limit by common SPME-GC-MS methods. In wine analysis, the quantification limit for most volatile sulfur compounds was 0.5 ppb or lower; however, methionol had a significantly higher detection limit of 60 ppb [1]. This characteristic differentiates it from most other VSFCs, which can be detected and quantified at much lower concentrations.

Analytical Chemistry GC-MS Detection Limit

Validated Application Scenarios for 3-Methylthiolpropanol Based on Comparative Performance Evidence


High-Impact Savory Flavoring for Fermented Soy and Dairy Analogs

Methionol, alongside methional, was identified as one of the most potent odor-active compounds in fermented soymilk, with optimized production yielding 190 ppm [1]. This makes it an essential component for developing complex sulfur flavor concentrates in plant-based fermented soy products, enzyme-modified, and imitation cheeses where a robust, meaty-savory character is desired [1].

Process-Specific Fermentation for High-Yield Production of Natural 3-Met

Using a screened S. cerevisiae strain (Y03401) under optimized conditions can yield 3.66 g/L of methionol [2]. This high-yield process is specifically applicable for the industrial-scale, biotechnological production of 'natural' methionol for use as a flavoring substance in alcoholic beverages like Baijiu and Huangjiu, providing a cost-effective and sustainable alternative to chemical synthesis [2].

Precision Formulation in Alcoholic Beverages for Controlled Sulfur Notes

Given methionol's relatively high odor threshold (382 μg/L in simulated wine) compared to other VSFCs like methional (0.5 μg/L), it serves a distinct role in alcoholic beverage formulation [3][4]. Formulators can use methionol to build a background savory or meaty note without the risk of the intense, easily overpowering cooked-potato or off-flavor impact associated with trace levels of methional, allowing for greater sensory balance and complexity [4].

Technical Documentation Hub

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